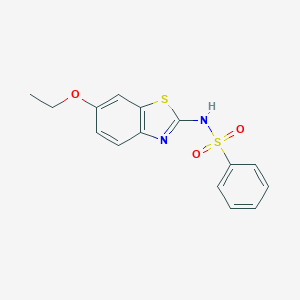

N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

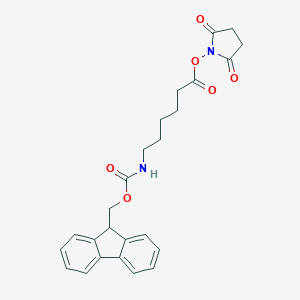

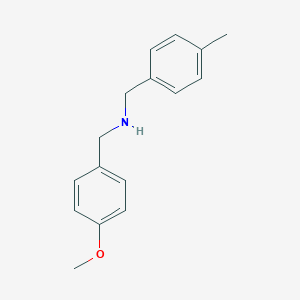

N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide is a chemical compound with the molecular formula C15H14N2O3S2 . It is not intended for human or veterinary use and is used for research purposes only.

Synthesis Analysis

The synthesis of N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide involves two stages . In the first stage, benzenesulfonyl chloride reacts with DMAP and triethylamine in dichloromethane at 20°C for 0.25 hours . In the second stage, 2-Amino-6-ethoxybenzothiazole is added and the reaction is carried out in dichloromethane at a temperature between 20 and 40°C .Molecular Structure Analysis

The InChI code for N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide is 1S/C15H14N2O3S2/c1-2-20-11-8-9-13-14(10-11)21-15(16-13)17-22(18,19)12-6-4-3-5-7-12/h3-10H,2H2,1H3,(H,16,17) . The molecular weight of the compound is 334.42 g/mol .Physical And Chemical Properties Analysis

N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide is a solid substance that should be stored in a dry room at normal temperature . The compound has a molecular weight of 334.41 g/mol . It has a high gastrointestinal absorption and is an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . The compound is moderately soluble, with a solubility of 0.0154 mg/ml .Wissenschaftliche Forschungsanwendungen

1. Environmental Contaminant Analysis

N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide and its derivatives are recognized as emerging environmental contaminants. A study by Speltini et al. (2016) developed a novel procedure for determining these compounds in soil, highlighting their ubiquitous presence and the need for effective detection methods (Speltini et al., 2016).

2. Antidiabetic Activity

The compound has been studied for its potential antidiabetic properties. Moreno-Díaz et al. (2008) synthesized derivatives and evaluated their in vivo antidiabetic activity, finding significant plasma glucose level reduction in non-insulin-dependent diabetes mellitus models (Moreno-Díaz et al., 2008).

3. Endothelin Receptor Antagonism

N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide derivatives have been investigated for their role as endothelin receptor antagonists. Zuccarello et al. (1996) studied their effectiveness in preventing subarachnoid hemorrhage-induced cerebral vasospasm, indicating their potential in treating vascular conditions (Zuccarello et al., 1996).

4. Genotoxic Potential

González-Álvarez et al. (2006) examined the genotoxic potential of N-(Benzothiazolyl)sulfonamide Copper(II) Complexes, demonstrating their DNA cleavage ability. This research contributes to understanding the biochemical interactions and potential risks of these compounds (González-Álvarez et al., 2006).

5. ABCA1 Expression Upregulation

Liu et al. (2020) identified N-benzothiazolyl-2-benzenesulfonamides as novel ABCA1 expression upregulators, important for atherosclerosis treatment. Their findings show the potential of these compounds in enhancing cellular cholesterol efflux, which is crucial in preventing cardiovascular diseases (Liu et al., 2020).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H320, H315, and H335 . Precautionary statements include P261, P280, P305+P351+P338 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wear protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Eigenschaften

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S2/c1-2-20-11-8-9-13-14(10-11)21-15(16-13)17-22(18,19)12-6-4-3-5-7-12/h3-10H,2H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMDTZLFVDJPWJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B169397.png)